molecular formula C15H15NO4 B11846467 6-Butylquinoline-2,3-dicarboxylic acid CAS No. 92513-53-6

6-Butylquinoline-2,3-dicarboxylic acid

Cat. No.: B11846467
CAS No.: 92513-53-6
M. Wt: 273.28 g/mol
InChI Key: XMKJEPQUUNXPBF-UHFFFAOYSA-N
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Description

6-Butylquinoline-2,3-dicarboxylic acid is an organic compound that belongs to the quinoline family It is characterized by the presence of a butyl group attached to the sixth position of the quinoline ring and two carboxylic acid groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-butylquinoline-2,3-dicarboxylic acid typically involves the reaction of quinoline derivatives with appropriate reagents. One common method involves the reaction of a dichlorosuccinate with an amine, followed by further reactions to introduce the butyl group and carboxylic acid functionalities . The reaction conditions often include the use of inert solvents, organic acids like acetic acid, and specific temperature ranges to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high quantities suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Butylquinoline-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinic acid derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the carboxylic acid groups.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinic acid, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

6-Butylquinoline-2,3-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-butylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and influencing biochemical processes. For example, it can participate in fluorescence resonance energy transfer (FRET) and photo-induced electron transfer (PET) processes, making it useful in sensing applications .

Comparison with Similar Compounds

Uniqueness: 6-Butylquinoline-2,3-dicarboxylic acid is unique due to the presence of both the butyl group and the quinoline ring, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these features are advantageous.

Properties

CAS No.

92513-53-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

6-butylquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C15H15NO4/c1-2-3-4-9-5-6-12-10(7-9)8-11(14(17)18)13(16-12)15(19)20/h5-8H,2-4H2,1H3,(H,17,18)(H,19,20)

InChI Key

XMKJEPQUUNXPBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC(=C(N=C2C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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